![molecular formula C25H21NO2S2 B4760390 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, reduce inflammation, and improve glucose tolerance in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its broad range of potential therapeutic applications. However, its limited solubility in water and low bioavailability pose challenges for its use in clinical settings. Additionally, further studies are required to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the research on 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more potent and selective derivatives of 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
In conclusion, 3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with promising potential for therapeutic applications. Its diverse range of potential applications and mechanism of action make it an interesting target for future research. However, further studies are required to determine its safety and efficacy in humans.
Scientific Research Applications
3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, anti-inflammatory, and antidiabetic properties.
properties
IUPAC Name |
(5E)-3-benzyl-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S2/c1-18-8-7-11-20(14-18)17-28-22-13-6-5-12-21(22)15-23-24(27)26(25(29)30-23)16-19-9-3-2-4-10-19/h2-15H,16-17H2,1H3/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSGBITRNDRTL-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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